molecular formula C20H16ClN3O2S B11440763 2-(4-Chlorophenoxy)-N-[7-methyl-2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]acetamide

2-(4-Chlorophenoxy)-N-[7-methyl-2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]acetamide

Cat. No.: B11440763
M. Wt: 397.9 g/mol
InChI Key: JERCITLPCQKJKC-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-N-[7-methyl-2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]acetamide is a complex organic compound that features a combination of chlorophenoxy, thiophene, and imidazo[1,2-A]pyridine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)-N-[7-methyl-2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]acetamide typically involves multi-step reactions. The process begins with the preparation of the imidazo[1,2-A]pyridine core, followed by the introduction of the thiophene and chlorophenoxy groups. Common synthetic methods include:

    Condensation Reactions: These are used to form the imidazo[1,2-A]pyridine core.

    Substitution Reactions: These introduce the chlorophenoxy and thiophene groups.

    Cyclization Reactions: These are employed to form the fused ring systems.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)-N-[7-methyl-2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the thiophene ring.

    Reduction: This can affect the imidazo[1,2-A]pyridine core.

    Substitution: This can occur at the chlorophenoxy group.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones.

Scientific Research Applications

2-(4-Chlorophenoxy)-N-[7-methyl-2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)-N-[7-methyl-2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-A]pyridines: These compounds share the imidazo[1,2-A]pyridine core and have similar biological activities.

    Thiophene Derivatives: These compounds contain the thiophene ring and are known for their diverse chemical properties.

    Chlorophenoxy Compounds: These compounds feature the chlorophenoxy group and are used in various chemical and biological applications.

Uniqueness

2-(4-Chlorophenoxy)-N-[7-methyl-2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C20H16ClN3O2S

Molecular Weight

397.9 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-(7-methyl-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)acetamide

InChI

InChI=1S/C20H16ClN3O2S/c1-13-8-9-24-17(11-13)22-19(16-3-2-10-27-16)20(24)23-18(25)12-26-15-6-4-14(21)5-7-15/h2-11H,12H2,1H3,(H,23,25)

InChI Key

JERCITLPCQKJKC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)NC(=O)COC3=CC=C(C=C3)Cl)C4=CC=CS4

Origin of Product

United States

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